

Spectroscopic Profile of 4-Amino-3-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Amino-3-methylbenzamide

Cat. No.: B020878

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Amino-3-methylbenzamide** ($C_8H_{10}N_2O$), a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models. This information is intended to serve as a valuable reference for the identification and characterization of **4-Amino-3-methylbenzamide**.

Summary of Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Amino-3-methylbenzamide**.

Table 1: Predicted 1H NMR Spectral Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
7.58	d	1H	H-6
7.10	dd	1H	H-5
6.88	s	1H	H-2
7.2 (broad s)	1H	CONH ₂	Amide Proton
6.8 (broad s)	1H	CONH ₂	Amide Proton
5.05 (broad s)	2H	-NH ₂	Amino Protons
2.09	s	3H	-CH ₃

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Coupling constants (J) are predicted to be in the range of 8-9 Hz for the doublet and doublet of doublets.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)	Assignment
168.5	C=O
145.8	C-NH ₂
131.5	C-CONH ₂
128.9	C-H (C-6)
124.5	C-CH ₃
122.1	C-H (C-2)
114.3	C-H (C-5)
17.3	-CH ₃

Table 3: Predicted Infrared (IR) Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Strong, Broad	N-H Stretch (Amino & Amide)
3200-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Methyl)
1660-1680	Strong	C=O Stretch (Amide I)
1600-1620	Medium	N-H Bend (Amine) / C=C Stretch (Aromatic)
1580-1600	Medium	N-H Bend (Amide II)
1400-1500	Medium	C=C Stretch (Aromatic)
800-850	Strong	C-H Bend (Aromatic, out-of-plane)

Table 4: Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)

m/z	Relative Intensity (%)	Assignment
150	100	[M] ⁺
134	80	[M - NH ₂] ⁺
133	60	[M - NH ₃] ⁺
106	40	[M - CONH ₂] ⁺
91	30	[C ₇ H ₇] ⁺ (Tropylium ion)
77	20	[C ₆ H ₅] ⁺

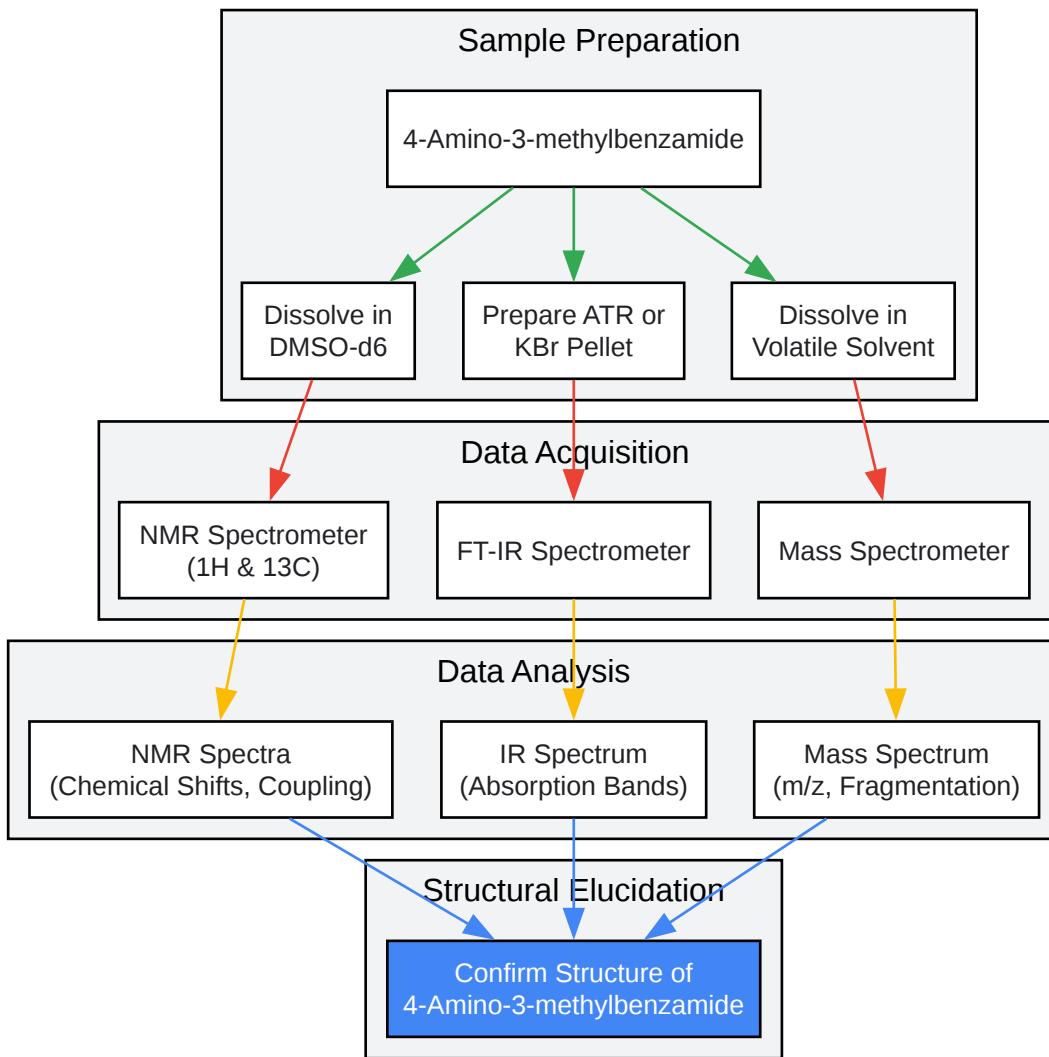
Experimental Protocols

As this guide provides predicted data, the following are generalized experimental protocols that would be suitable for the acquisition of actual spectroscopic data for **4-Amino-3-methylbenzamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-3-methylbenzamide** in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
- ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-12 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16-64 scans are sufficient.
- ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2-5 seconds is recommended, and several hundred to a few thousand scans may be necessary for adequate signal-to-noise.

Infrared (IR) Spectroscopy


- Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix approximately 1 mg of the sample with 100 mg of dry KBr powder and press into a transparent disk.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source for fragmentation analysis or an electrospray ionization (ESI) source for molecular ion determination.
- Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-Amino-3-methylbenzamide**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Characterization.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Amino-3-methylbenzamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b020878#spectroscopic-data-nmr-ir-ms-for-4-amino-3-methylbenzamide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com